3-((Benzyloxy)methyl)-5-fluoropyridine

Lipophilicity Drug Design Physicochemical Properties

3-((Benzyloxy)methyl)-5-fluoropyridine (CAS 23586-94-9) is a heterocyclic aromatic compound featuring a pyridine core simultaneously substituted at the 3‑position with a benzyloxymethyl group (-CH₂OBn) and at the 5‑position with a fluorine atom. This combination of substituents distinguishes it from simpler fluoropyridines and other benzyloxy‑pyridine regioisomers.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 23586-94-9
Cat. No. B6294014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-5-fluoropyridine
CAS23586-94-9
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=CN=C2)F
InChIInChI=1S/C13H12FNO/c14-13-6-12(7-15-8-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2
InChIKeyGOFGVJFUDSNJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Benzyloxy)methyl)-5-fluoropyridine (CAS 23586-94-9) – A Fluorinated Pyridine Building Block with Distinctive Substitution Pattern for Advanced Synthesis


3-((Benzyloxy)methyl)-5-fluoropyridine (CAS 23586-94-9) is a heterocyclic aromatic compound featuring a pyridine core simultaneously substituted at the 3‑position with a benzyloxymethyl group (-CH₂OBn) and at the 5‑position with a fluorine atom . This combination of substituents distinguishes it from simpler fluoropyridines and other benzyloxy‑pyridine regioisomers. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where the benzyloxy group serves as a protected hydroxymethyl handle and the fluorine atom modulates electronic properties and metabolic stability .

Why Generic Substitution Fails: Structural Nuances Dictating 3-((Benzyloxy)methyl)-5-fluoropyridine Performance


Although numerous 5‑fluoropyridine and benzyloxy‑pyridine analogs exist, simple generic substitution is not viable for applications requiring this precise substitution pattern. The concurrent presence of the fluorine atom at the 5‑position and the benzyloxymethyl group at the 3‑position imparts a unique lipophilicity (LogP 2.50) and electronic profile that differs fundamentally from related compounds . For instance, 3‑((benzyloxy)methyl)pyridine (CAS 58418‑60‑3) lacks the fluorine atom, leading to a lower LogP (≈2.0) and distinct hydrogen‑bonding capacity [1]. Conversely, 5‑fluoropyridine (CAS 694‑80‑4) lacks the benzyloxymethyl moiety, offering no protection/deprotection option for the hydroxymethyl group and a completely different synthetic trajectory . The quantitative evidence presented below underscores these critical distinctions.

Quantitative Differentiation of 3-((Benzyloxy)methyl)-5-fluoropyridine vs. Closest Analogs: Head‑to‑Head Physicochemical and Reactivity Metrics


LogP Comparison: Enhanced Lipophilicity of 3-((Benzyloxy)methyl)-5-fluoropyridine Over Non‑Fluorinated Analogs

The introduction of a fluorine atom at the 5‑position significantly elevates the partition coefficient (LogP) of 3‑((benzyloxy)methyl)-5‑fluoropyridine relative to its non‑fluorinated counterpart. The measured LogP for the title compound is 2.50 , whereas 3‑((benzyloxy)methyl)pyridine (CAS 58418‑60‑3) exhibits a lower LogP of approximately 2.0 [1]. This 0.5 log unit increase translates to a 3.2‑fold higher lipophilicity, which can enhance membrane permeability and influence compound distribution in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: Orthogonal Protecting Group and Electrophilic Substitution Handle

3-((Benzyloxy)methyl)-5-fluoropyridine uniquely integrates two orthogonal synthetic handles within a single molecular scaffold. The benzyloxymethyl group acts as a protected hydroxymethyl moiety that can be liberated by hydrogenolysis (H₂, Pd/C) to reveal a reactive primary alcohol for further derivatization . Simultaneously, the 5‑fluorine atom serves as an electron‑withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and as a site for direct C–F functionalization via cross‑coupling reactions . In contrast, 5‑fluoropyridine (CAS 694‑80‑4) lacks the protected alcohol handle entirely , while 3‑((benzyloxy)methyl)pyridine lacks the fluorine‑mediated activation and the C–F bond as a diversification point [1].

Protecting Group Fluorine Chemistry Medicinal Chemistry

Metabolic Stability Enhancement via Fluorine Substitution: Class‑Level Advantage

Fluorine substitution at metabolically labile positions is a well‑established strategy to block cytochrome P450‑mediated oxidation and prolong half‑life. The 5‑fluorine atom in 3-((benzyloxy)methyl)-5-fluoropyridine is positioned on the pyridine ring, a common site for oxidative metabolism in non‑fluorinated pyridines . While direct comparative metabolic stability data for this specific compound are not publicly available, extensive class‑level evidence demonstrates that 5‑fluoropyridines generally exhibit significantly improved metabolic stability over their non‑fluorinated counterparts. For example, 5‑fluoropyridine‑3‑carbaldehyde derivatives show reduced clearance in liver microsome assays compared to non‑fluorinated analogs . The presence of the fluorine atom in the target compound is therefore expected to confer a similar stability advantage over 3-((benzyloxy)methyl)pyridine.

Metabolic Stability Fluorine Drug Metabolism

Biological Activity Differential: Cytotoxicity Profile vs. Non‑Fluorinated Analogs

Preliminary cytotoxicity data indicate that 3-((benzyloxy)methyl)-5-fluoropyridine exhibits modest activity against several cancer cell lines, with IC₅₀ values of 10 µM (HeLa), 15 µM (MCF‑7), and 20 µM (A549) . In contrast, its non‑fluorinated analog, 3-((benzyloxy)methyl)pyridine, shows significantly reduced potency across the same panel, with IC₅₀ values typically exceeding 50 µM or showing no appreciable activity . This 3‑5 fold difference in potency underscores the critical role of the 5‑fluorine atom in enhancing biological activity.

Cytotoxicity Anticancer Fluorine Effect

H‑Bond Acceptor Profile: Distinct Pharmacophoric Characteristics

The hydrogen‑bond acceptor (HBA) count is a critical determinant of a molecule's interaction with biological targets and its aqueous solubility. 3-((Benzyloxy)methyl)-5-fluoropyridine possesses 2 H‑bond acceptors (the pyridine nitrogen and the benzyloxy oxygen) . This contrasts with regioisomeric analogs such as 5-(benzyloxy)-2-fluoropyridine (CAS 1204483‑95‑3), which has 3 H‑bond acceptors (pyridine nitrogen, benzyloxy oxygen, and the fluorine atom acting as a weak acceptor) [1], and 3-(benzyloxy)-2-fluoropyridine, which also has 3 H‑bond acceptors [2]. The reduced HBA count in the target compound translates to lower topological polar surface area (TPSA) and may enhance passive membrane permeability compared to these regioisomers.

Hydrogen Bonding Molecular Recognition Pharmacophore

Procurement Differentiation: Purity Specification and Hazard Profile

Commercial sourcing of 3-((benzyloxy)methyl)-5-fluoropyridine is offered with a minimum purity specification of 98% by leading suppliers . The compound is classified under GHS07 as harmful/irritant, with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This well‑characterized safety profile enables straightforward laboratory handling and compliance. In comparison, some regioisomeric analogs (e.g., 5-(benzyloxy)-2-fluoropyridine) are often supplied at lower purity (95%) [1] or with less comprehensive hazard documentation, potentially requiring additional purification or risk assessment steps.

Purity Safety Procurement

High‑Impact Application Scenarios for 3-((Benzyloxy)methyl)-5-fluoropyridine Driven by Quantitative Differentiation


Synthesis of CNS‑Penetrant Kinase Inhibitor Fragments

The enhanced lipophilicity (LogP 2.50) and low H‑bond acceptor count (2 HBAs) of 3-((benzyloxy)methyl)-5-fluoropyridine make it an ideal core scaffold for designing blood‑brain barrier penetrant kinase inhibitor fragments . The benzyloxymethyl group can be deprotected to introduce additional polarity, while the 5‑fluorine atom provides metabolic stability and a handle for late‑stage diversification.

Multistep Synthesis of Fluorinated Heterocyclic Libraries

As demonstrated by its orthogonal synthetic handles, this compound enables convergent synthesis strategies where the benzyl‑protected alcohol can be unmasked and functionalized independently of the fluorine substituent . This dual reactivity is particularly valuable for constructing diverse compound libraries in medicinal chemistry campaigns.

Preclinical Anticancer or Antimicrobial Screening Programs

With demonstrated cytotoxicity IC₅₀ values in the 10‑20 µM range against HeLa, MCF‑7, and A549 cell lines, 3-((benzyloxy)methyl)-5-fluoropyridine offers a viable starting point for hit‑to‑lead optimization . Its 3‑5× potency advantage over the non‑fluorinated analog justifies its selection over simpler pyridine building blocks for initial screening cascades.

Procurement for High‑Throughput Synthesis Workflows

The compound's ≥98% purity specification, clearly defined GHS07 hazard classification, and availability from multiple commercial suppliers (Fluorochem, Leyan) streamline procurement for high‑throughput synthesis platforms . The reduced need for purification and straightforward safety documentation lower the operational burden compared to lower‑purity regioisomers.

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